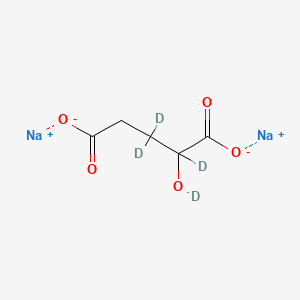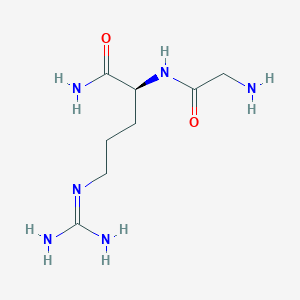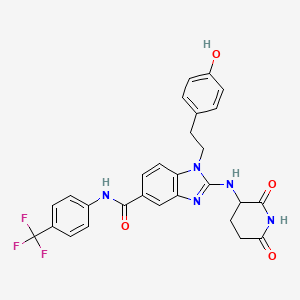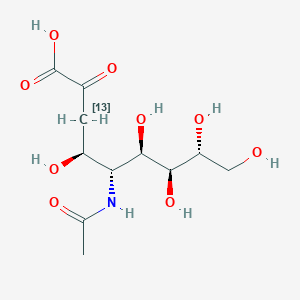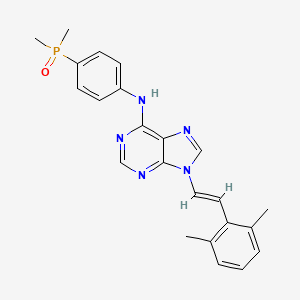
9-(2,6-dimethylstyryl)-N-(4-(dimethylphosphoryl)phenyl)-9H-purin-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
AP 24149 is a potent dual inhibitor targeting the Src and Abl kinases. It exhibits inhibitory concentration (IC50) values of 9.1 nanomolar for Src and 3.6 nanomolar for Abl . This compound is primarily used in scientific research for its ability to inhibit these kinases, which play crucial roles in various cellular processes, including cell growth, differentiation, and survival.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of AP 24149 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by the introduction of functional groups that confer its inhibitory properties. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
Industrial production of AP 24149 follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization and chromatography. The production is carried out under strict quality control to ensure consistency and compliance with regulatory standards.
Análisis De Reacciones Químicas
Types of Reactions
AP 24149 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering its inhibitory properties.
Substitution: Substitution reactions can introduce different functional groups, which may enhance or reduce its activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may yield deoxygenated products.
Aplicaciones Científicas De Investigación
AP 24149 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study kinase inhibition and signal transduction pathways.
Biology: Employed in cellular assays to investigate the role of Src and Abl kinases in cell growth and differentiation.
Medicine: Explored as a potential therapeutic agent for diseases involving aberrant kinase activity, such as cancer.
Industry: Utilized in the development of kinase inhibitors and other pharmaceutical agents.
Mecanismo De Acción
AP 24149 exerts its effects by binding to the active sites of Src and Abl kinases, thereby inhibiting their activity. This inhibition disrupts downstream signaling pathways involved in cell proliferation and survival. The molecular targets include the ATP-binding sites of these kinases, and the pathways affected include those related to cell cycle regulation and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
Imatinib: Another Abl kinase inhibitor used in the treatment of chronic myeloid leukemia.
Dasatinib: A dual Src-Abl inhibitor with similar inhibitory properties.
Bosutinib: Targets Src and Abl kinases and is used in cancer therapy.
Uniqueness
AP 24149 is unique due to its high potency and selectivity for Src and Abl kinases, with IC50 values in the nanomolar range. This makes it a valuable tool for research and potential therapeutic applications, offering advantages over other inhibitors in terms of efficacy and specificity .
Propiedades
Número CAS |
926922-29-4 |
|---|---|
Fórmula molecular |
C23H24N5OP |
Peso molecular |
417.4 g/mol |
Nombre IUPAC |
9-[(E)-2-(2,6-dimethylphenyl)ethenyl]-N-(4-dimethylphosphorylphenyl)purin-6-amine |
InChI |
InChI=1S/C23H24N5OP/c1-16-6-5-7-17(2)20(16)12-13-28-15-26-21-22(24-14-25-23(21)28)27-18-8-10-19(11-9-18)30(3,4)29/h5-15H,1-4H3,(H,24,25,27)/b13-12+ |
Clave InChI |
RFSFIDGEFVXSQM-OUKQBFOZSA-N |
SMILES isomérico |
CC1=C(C(=CC=C1)C)/C=C/N2C=NC3=C(N=CN=C32)NC4=CC=C(C=C4)P(=O)(C)C |
SMILES canónico |
CC1=C(C(=CC=C1)C)C=CN2C=NC3=C(N=CN=C32)NC4=CC=C(C=C4)P(=O)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


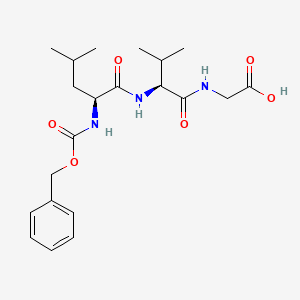
![2-amino-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpurin-6-one](/img/structure/B12392460.png)

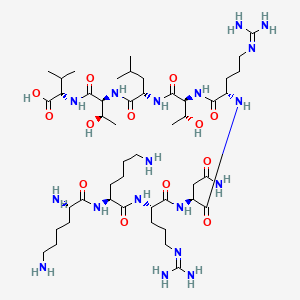
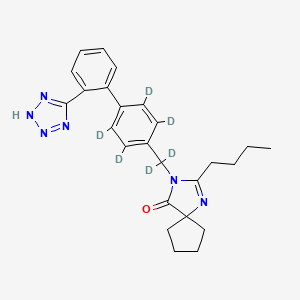
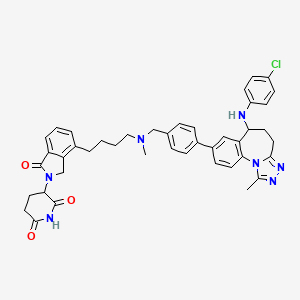

![sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-octadecanoyloxypropyl] phosphate](/img/structure/B12392493.png)
